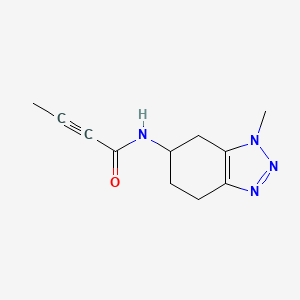
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide, also known as BTTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTTAA is a small molecule that is capable of selectively binding to copper ions, making it a useful tool for studying copper-dependent enzymes and processes.
Mécanisme D'action
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide selectively binds to copper ions through the formation of a stable complex. The binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions results in the displacement of other ligands, such as water molecules or amino acid residues, that are coordinated to the copper ion. This displacement can lead to changes in the conformation and activity of copper-dependent enzymes, providing insight into their function and regulation.
Biochemical and Physiological Effects:
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been shown to have minimal toxicity and does not affect the viability of cells or tissues. However, the binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions can result in changes in the activity and function of copper-dependent enzymes. These changes can have downstream effects on cellular signaling pathways, gene expression, and metabolic processes. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has several advantages as a research tool, including its high selectivity for copper ions, low toxicity, and ease of use. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide can be used in a variety of experimental systems, including cell culture, animal models, and biochemical assays. However, there are also limitations to the use of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. The binding of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide to copper ions can be affected by the presence of other metal ions, such as zinc or iron, which can compete for binding sites. Additionally, the effects of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide on copper-dependent enzymes can be complex and context-dependent, making it important to carefully interpret experimental results.
Orientations Futures
There are several future directions for research involving N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. One area of interest is the development of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide derivatives with improved selectivity or affinity for copper ions. Additionally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide could be used to study the role of copper in other biological processes, such as immune function or lipid metabolism. Finally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide could be used in the development of new therapies for copper-related diseases, such as Wilson's disease or Menkes disease.
In conclusion, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide is a small molecule with significant potential as a research tool in scientific research. Its selective binding to copper ions makes it a valuable tool for studying copper-dependent enzymes and processes. The synthesis method for N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been optimized to produce high yields and purity, and its low toxicity and ease of use make it a reliable tool for laboratory experiments. While there are limitations to its use, the future directions for research involving N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide are numerous, suggesting that its applications in scientific research will continue to expand.
Méthodes De Synthèse
The synthesis of N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide involves a multistep process that begins with the reaction of 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazole with propargyl bromide to form the intermediate compound 3-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-ylprop-2-yn-1-ol. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide. The synthesis method for N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Applications De Recherche Scientifique
N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been extensively used in scientific research as a copper ion chelator. Copper-dependent enzymes play critical roles in various biological processes, including cellular respiration, iron metabolism, and neurotransmitter synthesis. By selectively binding to copper ions, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide can be used to study the function and regulation of copper-dependent enzymes. N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been used to investigate the role of copper in the pathogenesis of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3-Methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide has been used to study the effects of copper on cellular signaling pathways and gene expression.
Propriétés
IUPAC Name |
N-(3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-4-11(16)12-8-5-6-9-10(7-8)15(2)14-13-9/h8H,5-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCJQDOOOLSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC2=C(C1)N(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2797291.png)
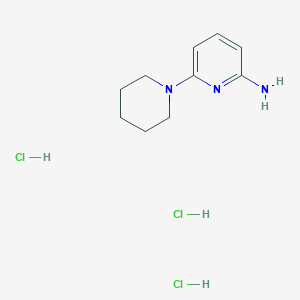
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B2797299.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2797301.png)
![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
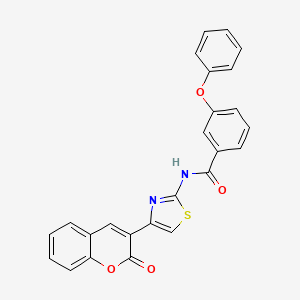




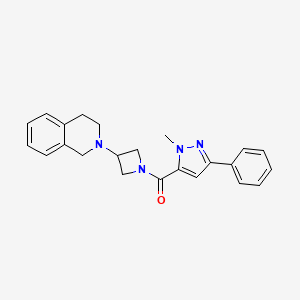
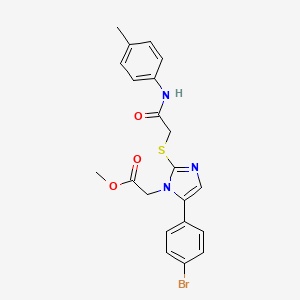
![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)